

Western blot protocol for HSP70 induction by Biib-028

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Compound of Interest

Compound Name: Biib-028

Cat. No.: B611962

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Application Notes: HSP70 Induction by BIIB021

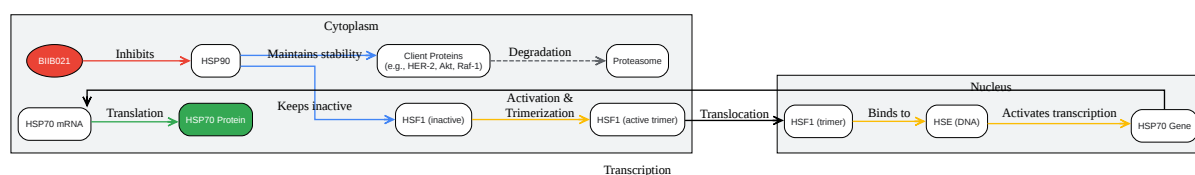
Introduction

BIIB021 is a potent, orally available, and fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] By binding to the ATP-binding pocket of HSP90, BIIB021 disrupts its chaperone function, leading to the degradation of these client proteins and subsequent inhibition of tumor cell growth.[2][3][4] A well-documented pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably Heat Shock Protein 70 (HSP70).[1][2][4] This application note provides a detailed protocol for performing a Western blot to detect the induction of HSP70 in cancer cell lines treated with BIIB021.

Signaling Pathway of BIIB021-Mediated HSP70 Induction

BIIB021 competitively inhibits the ATPase activity of HSP90 by binding to its N-terminal ATP pocket.[1][2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, which include various kinases and transcription factors involved in cell growth and survival, such as HER-2, Akt, and Raf-1.[1][4] The cellular stress caused by the depletion of these essential proteins activates the Heat Shock Response (HSR), primarily mediated by the Heat Shock Factor 1 (HSF1). Under normal

conditions, HSF1 is kept in an inactive state through its association with HSP90. The inhibition of HSP90 by BIIB021 releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes. This transcriptional activation leads to the increased expression of heat shock proteins, including HSP70.



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Caption: Signaling pathway of BIIB021-mediated HSP70 induction.

Data Presentation

The following tables summarize the dose-dependent and time-dependent induction of HSP70 in MCF-7 human tumor cells treated with BIIB021, as determined by Western blot analysis.

Table 1: Dose-Dependent Induction of HSP70 by BIIB021

BIIB021 Concentration (nM)	Treatment Time (hours)	Relative HSP70 Expression
0 (Control)	24	Baseline
10	24	Increased
40	24	Moderately Increased
200	24	Strongly Increased
1000	24	Maximally Increased

Table 2: Time-Dependent Induction of HSP70 by BIIB021

BIIB021 Concentration (nM)	Treatment Time (hours)	Relative HSP70 Expression
400	0 (Control)	Baseline
400	4	Slightly Increased
400	8	Increased
400	24	Strongly Increased
400	48	Sustained High Expression

Experimental Protocol: Western Blot for HSP70

This protocol is designed for the analysis of HSP70 induction in cell culture following treatment with BIIB021.

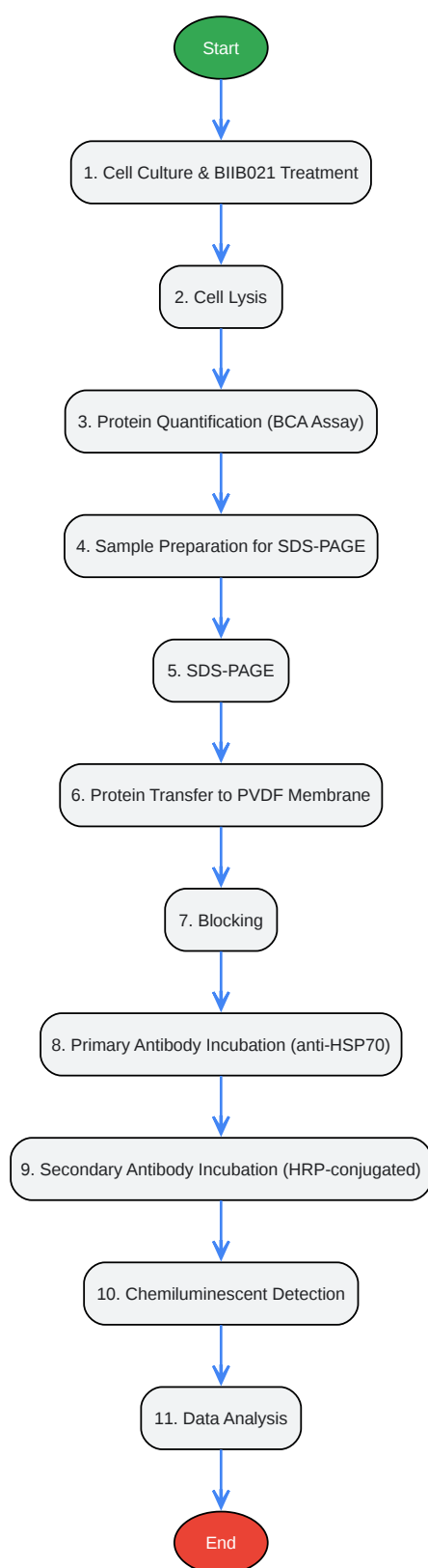
Materials and Reagents

- Cell Line: MCF-7 (or other suitable cancer cell line)
- Treatment: BIIB021 (stock solution in DMSO)
- Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) freshly supplemented with protease and

phosphatase inhibitors.[5]

- Protein Assay: BCA Protein Assay Kit
- SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
- Running Buffer: MOPS or MES SDS Running Buffer
- Transfer Buffer: Standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
- Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary Antibodies:
 - Rabbit anti-HSP70 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-28003, typical dilution 1:5,000-1:30,000; or Cell Signaling Technology Cat# 4872, typical dilution 1:1000).[6][7]
 - Mouse or rabbit anti-β-actin or anti-GAPDH antibody (for loading control)
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG (or appropriate species for the primary antibody)
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
- Imaging System: Chemiluminescence imager

Experimental Workflow



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Caption: Experimental workflow for Western blot analysis of HSP70.

Step-by-Step Procedure

- Cell Culture and Treatment:
 - Plate MCF-7 cells in appropriate culture dishes and allow them to reach 70-80% confluency.
 - Treat the cells with varying concentrations of BIIB021 (e.g., 0, 10, 40, 200, 1000 nM) for a fixed time (e.g., 24 hours) for a dose-response experiment.[\[8\]](#)
 - For a time-course experiment, treat cells with a fixed concentration of BIIB021 (e.g., 400 nM) and harvest at different time points (e.g., 0, 4, 8, 24, 48 hours).[\[8\]](#)
 - Include a vehicle control (DMSO) corresponding to the highest concentration of BIIB021 used.
- Cell Lysis:
 - Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[\[9\]](#)
 - Add ice-cold RIPA buffer (supplemented with inhibitors) to the dish.[\[5\]](#)[\[9\]](#)
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.[\[5\]](#)
 - Centrifuge the lysate at $\sim 14,000 \times g$ for 15 minutes at 4°C to pellet cellular debris.[\[9\]](#)
 - Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[\[9\]](#)
- Sample Preparation:
 - Normalize the protein concentration for all samples with lysis buffer.

- Add Laemmli sample buffer (to a final concentration of 1x) to a consistent amount of protein from each sample (e.g., 20-30 µg).
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[\[5\]](#)[\[9\]](#)
- SDS-PAGE:
 - Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.
 - Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
 - Confirm the transfer by checking for the presence of the pre-stained ladder on the membrane.
- Blocking:
 - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[\[10\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-HSP70 antibody in TBST (with 5% BSA or non-fat milk) at the recommended concentration (e.g., 1:1000 to 1:10,000).[\[10\]](#)
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[\[10\]](#)

- Secondary Antibody Incubation:
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in TBST, for 1 hour at room temperature with gentle agitation.[\[10\]](#)
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection and Imaging:
 - Prepare the ECL detection reagent according to the manufacturer's protocol.
 - Incubate the membrane with the ECL reagent.
 - Capture the chemiluminescent signal using an appropriate imaging system.
- Stripping and Re-probing (for Loading Control):
 - If necessary, strip the membrane of the primary and secondary antibodies using a stripping buffer.
 - Repeat the blocking, primary antibody (for loading control, e.g., β -actin), and secondary antibody steps to normalize for protein loading.

Data Analysis

- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the HSP70 band intensity to the corresponding loading control (e.g., β -actin or GAPDH) for each sample.
- Express the results as a fold change relative to the vehicle-treated control.

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